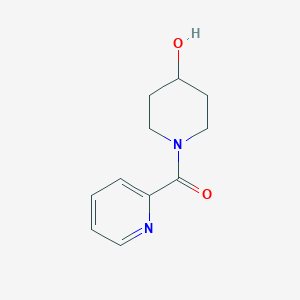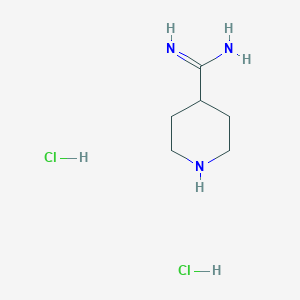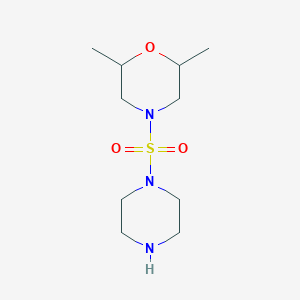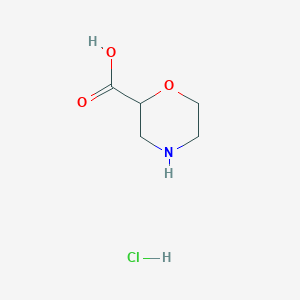![molecular formula C10H17ClF3NO2 B1461886 Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride CAS No. 1803561-01-4](/img/structure/B1461886.png)
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride
Descripción general
Descripción
“Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride” is a chemical compound with the CAS Number: 1803561-01-4 . It has a molecular weight of 275.70 and a molecular formula of C10H17ClF3NO2 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride” is represented by the formula C10H17ClF3NO2. This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
“Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride” is a powder at room temperature . The compound has a molecular weight of 275.70 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Agrochemical Industry
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride: is utilized in the agrochemical industry due to the presence of the trifluoromethylpyridine (TFMP) moiety. This compound is part of a broader class of chemicals that protect crops from pests. The TFMP derivatives, including this compound, have been incorporated into more than 20 new agrochemicals with ISO common names . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities that make these compounds effective in crop protection.
Pharmaceutical Development
In pharmaceuticals, the trifluoromethyl group is a key structural motif in active ingredients. Several TFMP derivatives are used in the pharmaceutical industry, with five pharmaceutical products containing the TFMP moiety having been granted market approval. Many candidates are currently undergoing clinical trials . The compound’s ability to interact with various biological targets makes it valuable for drug development.
Veterinary Medicine
Similar to its applications in human pharmaceuticals, TFMP derivatives are also used in veterinary medicine. Two veterinary products containing the TFMP moiety have been approved, indicating the compound’s significance in treating diseases in animals .
Synthesis of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a growing research area. Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride can serve as an intermediate in synthesizing various fluorinated compounds, which are crucial in multiple fields, including medicine and agrochemicals .
Material Science
The compound’s unique properties are being explored in material science. Scientists are investigating its potential applications in creating new materials with desirable characteristics such as increased durability or specialized conductivity .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material for calibrating instruments or developing new analytical methods due to its well-defined chemical structure and properties .
Safety and Hazards
The safety information available indicates that “Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Direcciones Futuras
While specific future directions for “Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride” are not mentioned in the sources, piperidine derivatives are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride”, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2.ClH/c1-7(9(15)16-2)14-5-3-8(4-6-14)10(11,12)13;/h7-8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRCBPRIJCBSHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CCC(CC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)

![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)
![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)

![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)